2,2,2-Trifluoro-3'-(trifluoromethylsulfonyl)acetophenone
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Overview
Description
2,2,2-Trifluoro-3’-(trifluoromethylsulfonyl)acetophenone is a chemical compound with the molecular formula C9H4F6O3S and a molecular weight of 306.19 g/mol It is characterized by the presence of trifluoromethyl and trifluoromethylsulfonyl groups attached to an acetophenone backbone
Preparation Methods
The synthesis of 2,2,2-Trifluoro-3’-(trifluoromethylsulfonyl)acetophenone can be achieved through several methods. One common synthetic route involves the Grignard reaction, where m-trifluoromethylbromo-benzene reacts with trifluoroacetic acid . The reaction conditions typically include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
2,2,2-Trifluoro-3’-(trifluoromethylsulfonyl)acetophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones under specific conditions.
Substitution: The trifluoromethyl and trifluoromethylsulfonyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2,2-Trifluoro-3’-(trifluoromethylsulfonyl)acetophenone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and fluorinated compounds.
Biology: The compound’s unique chemical properties make it useful in the study of enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-3’-(trifluoromethylsulfonyl)acetophenone involves its interaction with molecular targets through its trifluoromethyl and trifluoromethylsulfonyl groups. These groups can form strong hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity and function. The pathways involved may include inhibition of specific enzymes or modulation of protein-protein interactions, depending on the context of its use .
Comparison with Similar Compounds
2,2,2-Trifluoro-3’-(trifluoromethylsulfonyl)acetophenone can be compared with other similar compounds, such as:
2,2,2-Trifluoroacetophenone: This compound lacks the trifluoromethylsulfonyl group, making it less reactive in certain chemical reactions.
Trifluoromethanesulfonyl chloride: This compound is primarily used as a sulfonating agent and lacks the acetophenone backbone.
2,2,2-Trifluoroethyl trifluoromethanesulfonate: This compound is used in different synthetic applications and has a different structural framework.
The uniqueness of 2,2,2-Trifluoro-3’-(trifluoromethylsulfonyl)acetophenone lies in its combination of trifluoromethyl and trifluoromethylsulfonyl groups, which impart distinct chemical properties and reactivity.
Biological Activity
2,2,2-Trifluoro-3'-(trifluoromethylsulfonyl)acetophenone (CAS Number: 1335013-85-8) is a fluorinated organic compound with significant potential in various biological applications due to its unique chemical structure. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H4F6O3S
- Molecular Weight : 306.18 g/mol
- IUPAC Name : 2,2,2-trifluoro-1-[3-(trifluoromethylsulfonyl)phenyl]ethanone
- PubChem CID : 134817341
Synthesis Methods
The synthesis of this compound can be achieved through several methods. A common route involves the Grignard reaction where m-trifluoromethylbromo-benzene reacts with trifluoroacetic acid. Other methods include oxidation and reduction reactions that modify the ketone group to form various derivatives.
The biological activity of this compound is attributed to its trifluoromethyl and trifluoromethylsulfonyl groups, which facilitate strong hydrogen bonding and electrostatic interactions with molecular targets such as proteins and enzymes. These interactions can lead to:
- Enzyme Inhibition : Compounds with similar structures have shown potential in inhibiting specific enzymes involved in metabolic pathways.
- Protein Interaction Modulation : The compound may affect protein-protein interactions, influencing various biological processes.
Anti-Cancer Activity
Recent studies have investigated the anti-cancer properties of fluorinated compounds similar to this compound. For example:
- In vitro tests demonstrated that fluorinated acetophenones exhibit cytotoxicity against cancer cell lines, suggesting a potential role in cancer therapy .
Insecticidal Activity
Research has indicated that derivatives of this compound possess insecticidal properties. A study reported that certain fluorinated compounds demonstrated significant insecticidal activity at concentrations as low as 300 g ai/ha .
Case Studies
Study | Focus | Findings |
---|---|---|
Study on Fluorinated Acetophenones | Anti-cancer properties | Showed cytotoxic effects on various cancer cell lines. |
Insecticidal Activity Research | Agricultural applications | Demonstrated effective insecticidal activity at low concentrations. |
Comparative Analysis
The unique combination of trifluoromethyl and trifluoromethylsulfonyl groups in this compound differentiates it from other similar compounds:
Compound | Key Features | Biological Activity |
---|---|---|
2,2,2-Trifluoroacetophenone | Lacks sulfonyl group | Lower reactivity |
Trifluoromethanesulfonyl chloride | Sulfonating agent only | No acetophenone backbone |
2,2,2-Trifluoroethyl trifluoromethanesulfonate | Different structural framework | Varies in applications |
Properties
IUPAC Name |
2,2,2-trifluoro-1-[3-(trifluoromethylsulfonyl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F6O3S/c10-8(11,12)7(16)5-2-1-3-6(4-5)19(17,18)9(13,14)15/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNLYTIKUFQJBGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C(F)(F)F)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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